2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The imidazo[1,2-a]pyridine carboxylic acid framework, including 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, can be synthesized through various methods. Du Hui-r (2014) outlined a process involving alkylation, cyclization, chlorination, and Suzuki cross-coupling/hydrolysis to produce cyclopropane derivatives of this compound (Du Hui-r, 2014). Another significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid was developed using continuous flow synthesis, offering advantages over traditional in-flask methods (A. Herath, R. Dahl, N. Cosford, 2010).
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold, including derivatives like this compound, is recognized for its broad range of applications in medicinal chemistry. It has been used in the synthesis of compounds with anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities, among others. This scaffold is also present in various marketed preparations, demonstrating its significance in drug discovery (A. Deep, R. Bhatia, R. Kaur, et al., 2016).
Antimicrobial Properties
Some derivatives of imidazo[1,2-a]pyridine, including the 2-carboxylic acid variants, have been evaluated for their antimicrobial activity. For instance, imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives were synthesized and examined for antimicrobial properties, showcasing the potential of this chemical structure in developing new antimicrobial agents (G. Turan-Zitouni, Y. Blache, K. Güven, 2001).
Catalytic Activity
The imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities as well. For example, various imidazolo[1,2-a]pyridine compounds were synthesized and examined for their effectiveness as catalysts in the oxidation of catechol to o-quinone, demonstrating the versatility of this chemical structure in catalytic applications (R. Saddik, M. Khoutoul, N. Benchat, et al., 2012).
Safety and Hazards
Future Directions
Imidazopyridines, including “2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid”, have shown significant anti-inflammatory activity . They have a wide range of applications in medicinal chemistry and material science . Therefore, future research may focus on exploring these applications further and developing new synthesis strategies for these compounds .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of complexes with biological targets, potentially altering their function .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to form complexes with biological targets .
Result of Action
The formation of complexes with biological targets can potentially alter their function, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid . For instance, the presence of transition metals can facilitate the functionalization of imidazo[1,2-a]pyridines . Additionally, safety data suggests that exposure to this compound may cause skin and eye irritation, and it may have specific target organ toxicity .
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(24)17-10-11-19-21-18(13-22(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWTCBOJUSNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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